N-Acetyl-L-proline
Overview
Description
N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . It is used to probe the active site of ACE and to differentiate the specificities of various aminoacylases . It is also used to study the physicochemical parameters of prolines .
Synthesis Analysis
N-Acetyl-L-proline can be synthesized in aqueous solutions with acetic anhydride as the acetylating agent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Molecular Structure Analysis
The empirical formula of N-Acetyl-L-proline is C7H11NO3 . Its molecular weight is 157.17 . The SMILES string representation is CC(=O)N1CCC[C@H]1C(O)=O .
Chemical Reactions Analysis
The reactions of N-Acetyl-L-proline were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Physical And Chemical Properties Analysis
N-Acetyl-L-proline is a white powder . It has a density of 1.3±0.1 g/cm^3, and its molar refractivity is 37.3±0.3 cm^3 . The polar surface area is 58 Å^2 .
Scientific Research Applications
1. Studying Cellular Metabolism and Macromolecule Synthesis N-Acetyl-L-proline is a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . It competes with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
Industrial Use
In addition to fundamental research, N-Acetyl-L-proline is also a useful compound for industrial purposes . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .
3. Tuning Biological, Pharmaceutical, or Physicochemical Properties N-Acetyl-L-proline is a promising candidate for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
4. Probing the Active Site of Angiotensin-Converting Enzyme (ACE) N-Acetyl-L-proline, an analog of the COOH-terminal dipeptide portion of preferred ACE substrates, is used to probe the active site of ACE . It may be used in studies of the binding of substrates and inhibitors by ACE .
5. Differentiating the Specificities of Various Aminoacylases N-Acetyl-L-proline may be used to identify, differentiate, and characterize N-acyl-amino acid amidohydrolases/aminoacylases . This can help in understanding the specificities of various aminoacylases .
6. Studying the Physicochemical Parameters of Prolines N-Acetyl-L-proline is used to study the physicochemical parameters of prolines . This can provide valuable insights into the properties and behaviors of prolines .
Mechanism of Action
Target of Action
N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . Its primary target is the enzyme (5R)-carbapenem-3-carboxylate synthase
. This enzyme is involved in the biosynthesis of carbapenem antibiotics .
Mode of Action
N-Acetyl-L-proline interacts with its target enzyme by fitting into the active site, similar to the natural substrates of the enzyme . This interaction can influence the enzyme’s activity and lead to changes in the biochemical pathways where the enzyme is involved .
Biochemical Pathways
N-Acetyl-L-proline may affect the pathway of carbapenem antibiotic biosynthesis due to its interaction with (5R)-carbapenem-3-carboxylate synthase
. It is also used to probe the active site of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure .
Result of Action
The molecular and cellular effects of N-Acetyl-L-proline’s action are largely dependent on its interaction with its target enzyme. By interacting with (5R)-carbapenem-3-carboxylate synthase
, it may influence the production of carbapenem antibiotics . When used to probe the active site of ACE, it can provide insights into the enzyme’s function and its role in regulating blood pressure .
Action Environment
The action, efficacy, and stability of N-Acetyl-L-proline can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interaction with its target enzyme . The pH and temperature of the environment can also impact its stability and activity
Safety and Hazards
properties
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910312 | |
Record name | 1-Acetyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839128 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Acetyl-L-proline | |
CAS RN |
68-95-1, 1074-79-9 | |
Record name | N-Acetyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylproline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Acetyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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